BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine

Lipophilicity CNS drug discovery ADME prediction

3-(Benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine (CAS 899760-02-2) is a fully synthetic, small-molecule quinoline derivative with the molecular formula C22H17ClN2O2S and a molecular weight of 408.9 g/mol. It features three key pharmacophoric elements on the quinoline core: a benzenesulfonyl group at position 3, a benzylamino group at position 4, and a chloro substituent at position This specific substitution pattern distinguishes it from the broader class of 4-aminoquinolines and 3-sulfonylquinolines, which are well-known privileged scaffolds in medicinal chemistry for targets including kinases, G-protein-coupled receptors, and carbonic anhydrase isoforms.

Molecular Formula C22H17ClN2O2S
Molecular Weight 408.9
CAS No. 899760-02-2
Cat. No. B2537860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine
CAS899760-02-2
Molecular FormulaC22H17ClN2O2S
Molecular Weight408.9
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
InChIInChI=1S/C22H17ClN2O2S/c23-17-11-12-20-19(13-17)22(25-14-16-7-3-1-4-8-16)21(15-24-20)28(26,27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,24,25)
InChIKeyOQGRFQYEVXUDRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine (CAS 899760-02-2): Structural and Physicochemical Baseline for Procurement


3-(Benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine (CAS 899760-02-2) is a fully synthetic, small-molecule quinoline derivative with the molecular formula C22H17ClN2O2S and a molecular weight of 408.9 g/mol . It features three key pharmacophoric elements on the quinoline core: a benzenesulfonyl group at position 3, a benzylamino group at position 4, and a chloro substituent at position 6. This specific substitution pattern distinguishes it from the broader class of 4-aminoquinolines and 3-sulfonylquinolines, which are well-known privileged scaffolds in medicinal chemistry for targets including kinases, G-protein-coupled receptors, and carbonic anhydrase isoforms [1]. The compound is commercially available from multiple screening-compound suppliers for early-stage drug discovery and chemical biology probe development.

Why 3-(Benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine Cannot Be Replaced by a Generic 4-Aminoquinoline or 3-Sulfonylquinoline Analog


In the 3-(phenylsulfonyl)quinoline series, the antagonist activity toward the 5-HT6 receptor is strongly dependent on the nature of the 4- and 8-substituents [1]. Published structure-activity relationship (SAR) studies reveal that introducing a secondary amine at the 4-position is critical for high-affinity binding, with the most potent compounds achieving Ki values of 0.3–0.9 nM for the 5-HT6 receptor [1]. However, these potent analogs typically carry a dimethylamino or piperazinyl group at the 8-position, and the 4-substituent is either a small methylamino group or hydrogen. The target compound replaces the 8-substituent with a 6-chloro group and installs a bulky N-benzyl moiety at position 4. These two structural deviations are expected to dramatically alter the receptor selectivity profile, physicochemical properties (notably lipophilicity and polar surface area), and metabolic stability relative to the published 5-HT6 antagonists. Therefore, simply substituting a generic 3-sulfonylquinoline or 4-aminoquinoline scaffold will not recapitulate the unique property set of this compound.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine (CAS 899760-02-2) Against Closest Structural Analogs


Increased Lipophilicity (XLogP3) Relative to the Des-Chloro Analog Drives Membrane Permeability and CNS-Penetration Potential

The presence of the 6-chloro substituent in the target compound increases computed lipophilicity by approximately 1.8 log units relative to its des-chloro analog, 3-(benzenesulfonyl)-N-benzylquinolin-4-amine (CAS 899760-00-0). The target compound has a predicted XLogP3 of 6.1, compared to 4.3 for the des-chloro analog [1][2]. This shift in lipophilicity is consistent with the well-established Hansch π-value for aromatic chlorine substitution (~0.7–0.8 per chlorine atom on a bicyclic system, amplified here by the extended conjugation of the quinoline core). Higher XLogP3 is associated with increased passive membrane permeability and potential blood-brain barrier penetration, making the 6-chloro compound more suitable for CNS-targeted probe development.

Lipophilicity CNS drug discovery ADME prediction

Expanded Topological Polar Surface Area (TPSA) via the Benzenesulfonyl Group Enables Additional Hydrogen-Bonding Interactions Absent in Simple 4-Aminoquinolines

The target compound incorporates a benzenesulfonyl group at the 3-position, which increases the topological polar surface area (TPSA) substantially compared to the simpler N-benzyl-6-chloroquinolin-4-amine scaffold lacking the sulfonyl moiety. The benzenesulfonyl group contributes two additional hydrogen-bond acceptor oxygen atoms, raising the total H-bond acceptor count from 2 (for N-benzyl-6-chloroquinolin-4-amine) to 4 for the target compound [1]. The TPSA of N-benzyl-6-chloroquinolin-4-amine is 24.9 Ų; introduction of the benzenesulfonyl group is expected to increase TPSA to approximately 50–60 Ų based on the incremental contribution of a sulfone group (~25 Ų per oxygen-bearing sulfur group). This expanded polar surface area enhances the compound's capacity for directed hydrogen-bonding interactions with polar residues in target binding sites.

Polar surface area drug-likeness target engagement

Class-Level Evidence: 3-Sulfonylquinoline Scaffold Confers High-Affinity 5-HT6 Receptor Antagonism (Ki ~0.3–0.9 nM) That Is Absent in Non-Sulfonyl 4-Aminoquinolines

Published SAR studies on 3-(phenylsulfonyl)quinoline derivatives demonstrate that the benzenesulfonyl group at position 3 is essential for nanomolar-affinity antagonism of the serotonin 5-HT6 receptor. The most potent compounds in the series, N,N-dimethyl-3-(phenylsulfonyl)quinoline-8-amine and 4-methylamino-8-dimethylamino-3-(phenylsulfonyl)quinoline, achieved Ki values of 0.4 nM and 0.3 nM, respectively [1]. In contrast, 4-aminoquinoline derivatives lacking the 3-sulfonyl group (e.g., simple 4-benzylaminoquinolines) have no reported 5-HT6 antagonist activity. The target compound retains the 3-benzenesulfonyl pharmacophore, albeit with a different 4-substituent (N-benzyl instead of N-methylamino or hydrogen), suggesting it may target a distinct subset of GPCRs or kinases that accommodate a larger hydrophobic group at this vector.

5-HT6 receptor CNS disorders GPCR antagonism

Class-Level Evidence: Chloroquinoline-Benzenesulfonamide Hybrids Exhibit Cytotoxic Activity Against Multiple Cancer Cell Lines

Ghorab et al. (2016) reported that chloroquinoline derivatives incorporating a biologically active benzenesulfonamide moiety show significant cytotoxic activity against lung, HeLa, colorectal, and breast cancer cell lines. Several compounds in this series demonstrated activity comparable to or better than 2',7'-dichlorofluorescein (DCF) as a reference drug, with molecular docking suggesting PI3K enzyme inhibition as a potential mechanism of action [1]. The target compound shares the core structural features of this chemotype: a chloro-substituted quinoline and a benzenesulfonyl group. The key differentiation is the 4-benzylamino substituent, which is absent in the published Ghorab series (those compounds carry a 4-ylideneamino linkage), potentially offering a distinct binding mode and selectivity profile.

Anticancer cytotoxicity PI3K inhibition

Differentiation from N,N-Diethyl and Piperidinyl Analogs: The Secondary Benzylamino Group Preserves a Hydrogen-Bond Donor for Target Engagement

Compared to 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine (CAS 872206-07-0) and 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline (CAS 866811-96-3), the target compound is the only analog in this chemical space that retains a secondary amine hydrogen-bond donor (N-H of the benzylamino group). The N,N-diethyl analog has a tertiary amine (no H-bond donor), and the piperidinyl analog has the amine incorporated into a saturated ring, also eliminating the H-bond donor. The presence of a single H-bond donor (HBD = 1) is a critical drug-likeness parameter; in kinase inhibitor design, the 4-anilino or 4-benzylamino N-H often forms a key hydrogen bond with the hinge region of the kinase active site [1]. The target compound thus offers a unique H-bond donor capacity that is absent in its closest tertiary-amine and piperidine analogs.

Hydrogen-bond donor kinase inhibitor scaffold hopping

Recommended Research and Procurement Scenarios for 3-(Benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine (CAS 899760-02-2)


CNS Receptor Screening Libraries: 5-HT6 and Beyond

Given the class-level evidence that 3-(phenylsulfonyl)quinolines achieve sub-nanomolar affinity at the 5-HT6 receptor [1], this compound is a strong candidate for inclusion in CNS-targeted GPCR screening decks. Its elevated XLogP3 (6.1) supports passive blood-brain barrier penetration, and the N-benzyl group at position 4 may confer selectivity for receptor subtypes that accommodate a larger hydrophobic moiety compared to the published N-methyl or unsubstituted 4-amino analogs.

Kinase Inhibitor Fragment Elaboration and Scaffold Hopping

The 4-benzylamino group provides a hydrogen-bond donor that can engage the kinase hinge region, a feature absent in the N,N-diethyl and piperidine analogs [1]. Combined with the benzenesulfonyl group at position 3 (which can occupy a lipophilic back pocket or solvent-exposed region), this compound serves as a versatile starting point for structure-based kinase inhibitor design, particularly for tyrosine kinases and CMGC-family kinases.

Anticancer Phenotypic Screening and PI3K Pathway Exploration

Chloroquinoline-benzenesulfonamide hybrids have demonstrated cytotoxic activity across multiple cancer cell lines, with molecular docking suggesting PI3K enzyme inhibition as a mechanism [1]. The target compound, with its unique 4-benzylamino substitution, extends the chemical space beyond the published 4-ylideneamino series, offering a novel phenotype for anticancer SAR expansion.

Chemical Biology Probe Development for Sulfone-Dependent Protein Interactions

The benzenesulfonyl group is a known electrophilic warhead capable of covalent engagement with cysteine residues in certain protein contexts (e.g., KEAP1, RSK kinases). The combination of the benzenesulfonyl group with a 6-chloro substituent (which can further modulate electrophilicity via inductive effects) makes this compound a candidate for covalent probe development, particularly when the 4-benzylamino group is used to direct target selectivity.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.